molecular formula C12H12F3NO4 B7577121 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B7577121
M. Wt: 291.22 g/mol
InChI Key: IEIFCNHWVMQSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as MFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the development and progression of diseases. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), a group of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has not been extensively studied in humans, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs. Additionally, further research could be done to identify the specific mechanisms of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and to optimize its chemical structure to improve its potency and selectivity.

Synthesis Methods

The synthesis of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been achieved using various methods, including the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a catalyst. Another method involves the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a coupling reagent.

Scientific Research Applications

1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-(5-methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-7-2-3-8(20-7)9(17)16-5-4-11(6-16,10(18)19)12(13,14)15/h2-3H,4-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFCNHWVMQSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.